molecular formula C15H12O4 B010126 4-[4-(Methoxycarbonyl)phenyl]benzoic acid CAS No. 109963-61-3

4-[4-(Methoxycarbonyl)phenyl]benzoic acid

Cat. No. B010126
M. Wt: 256.25 g/mol
InChI Key: LIKHRLCRYVOFEK-UHFFFAOYSA-N
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Description

4-[4-(Methoxycarbonyl)phenyl]benzoic acid is a compound of interest due to its structural and chemical properties, which make it a candidate for various applications in materials science and organic synthesis. Its study involves detailed analysis through synthesis, crystal structure determination, and property evaluation.

Synthesis Analysis

Synthesis of compounds structurally related to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid often involves condensation reactions, as seen in the synthesis of 2-methoxy-benzoic acid derivatives, which are synthesized via the condensation of specific ketones with methoxylben-zoyl chloride (Zhao et al., 2010). Another example includes the synthesis of 4-(4-phenylbutoxy) benzoic acid, achieved through multi-step reactions indicating the versatility in synthetic approaches for related compounds (Zha You-gui, 2010).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds akin to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid have been characterized using X-ray diffraction, revealing insights into the arrangement and bonding within these molecules. For instance, detailed structural investigation of ethoxycarbonyl derivatives provides a foundation for understanding the molecular structure of methoxycarbonyl phenyl benzoic acids (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Research on compounds similar to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid has explored their reactivity, such as the Mitsunobu reaction, which demonstrates the potential for functional group transformation and the synthesis of derivatives (Natsuko Muramoto et al., 2013). These reactions highlight the chemical versatility of the benzoic acid framework when substituted with methoxycarbonyl groups.

Physical Properties Analysis

The physical properties of related compounds, such as their crystal packing, hydrogen bonding interactions, and molecular geometry, provide insight into the behavior of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid in solid-state forms. Investigations into the crystalline structure of alkoxy-benzoic acids have elucidated the impact of substituents on molecular arrangement and intermolecular interactions (Pablo A. Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and spectral analysis, are crucial for understanding the behavior of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid. Studies on related compounds, analyzing their vibrational spectroscopy and theoretical calculations, shed light on the electronic structure and potential reactivity (S. Yadav et al., 2022).

Scientific Research Applications

Enzymatic Synthesis and Biological Activity

  • A study focused on the synthesis of optically active intermediates for 4-(2,6-dimethylheptyl)benzoic acid, which involved 3-(4-methoxycarbonyl)phenyl-2-methyl-1-propanols. This research also explored the biological activity of the racemic acid, finding that the (S)-configuration decreased cholesterol levels in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).

Methoxycarbonylation and Cascade Reactions

  • Research on the methoxycarbonylation of phenylethyne catalyzed by palladium complexes highlighted the formation of unsaturated esters and the occurrence of cascade reactions leading to α,ω-diesters. This process involves a methoxycarbonylation–isomerisation–methoxycarbonylation sequence, demonstrating the versatility of such chemical reactions (Magro et al., 2010).

Antioxidant Activity of Phenyl Ether Derivatives

  • A study isolated new phenyl ether derivatives, including compounds with 4-methoxybenzoic acid structures, from the fungus Aspergillus carneus. These compounds exhibited strong antioxidant activities, showing potential for pharmaceutical applications (Xu et al., 2017).

Hydrolysis of Phenyl Esters

  • Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, including 4-methoxycarbonyl derivatives, provided insights into the kinetics and mechanisms of these reactions, important for understanding chemical stability and reactivity (Bauerová & Ludwig, 2000).

Luminescent Properties of Lanthanide Coordination Compounds

  • A study on lanthanide coordination compounds using benzoic acid derivatives, including 4-methoxycarbonyl variants, investigated the impact of electron-withdrawing and donating groups on photoluminescent properties. This has implications for materials science and optical applications (Sivakumar et al., 2010).

Industrial Process Scale-Up

  • An industrial-scale synthesis process for a key intermediate in the manufacture of SGLT2 inhibitors, which includes a 4-(methoxycarbonyl)benzoic acid derivative, was developed. This process is significant for the pharmaceutical industry, especially for diabetes therapy (Zhang et al., 2022).

Immobilization onto Carbon Nanotubes

  • Research on immobilizing (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol onto carbon nanotubes explored new methods for creating hybrid nanomaterials. Such materials have potential in catalysis and materials science (Monteiro et al., 2015).

Enzymatic Oxidative Polymerization

  • The enzymatic oxidative polymerization of para-imine functionalized phenol, involving a 4-methoxycarbonylbenzoic acid derivative, was studied for potential applications in polymer science and material engineering (Kumbul et al., 2015).

Corrosion Inhibition

  • Cyanoacetamide derivatives, including 4-(methoxycarbonyl)benzoic acid, were evaluated as corrosion inhibitors for carbon steel in acidic media. This research is relevant for materials protection and industrial maintenance (Fouda, El-desoky, & Muhtar, 2008).

Phenolic Derivatives from Aster Indicus

  • A study on the constituents of Aster indicus L. led to the isolation of phenolic derivatives, including a compound with a 4-methoxycarbonylbenzoic acid structure. These derivatives have potential pharmaceutical applications (Lin et al., 2007).

Liquid Crystalline Behavior

  • Benzoic acid derivatives containing methoxyazobenzene were synthesized and their liquid crystalline behavior was studied. This research contributes to the development of new liquid crystal materials (Bing, 2006).

Future Directions

: ChemSpider: 4-[4-(Methoxycarbonyl)phenyl]benzoic acid

properties

IUPAC Name

4-(4-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHRLCRYVOFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558004
Record name 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Methoxycarbonyl)phenyl]benzoic acid

CAS RN

109963-61-3
Record name 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(methoxycarbonyl)phenyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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